Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate is a pyrazole derivative known for its diverse applications in various fields of science. This compound features a pyrazole ring substituted with ethyl, methyl, and phenyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Pyrazole derivatives, to which this compound belongs, have been known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Mode of Action
It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interaction of Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate with its targets and any resulting changes.
Biochemical Pathways
It is known that pyrazoles can serve as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Therefore, it can be inferred that this compound might affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it can be inferred that the compound might have multiple molecular and cellular effects.
Action Environment
It is known that the role of solvents in the tautomeric stabilization of pyrazole derivatives has been investigated , suggesting that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate can be synthesized through the reaction of ethyl acetylpyruvate with hydrazine . The reaction typically involves refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid, while reduction could produce 4-hydroxypyrazole derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
- 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
- 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate
These compounds share similar structural features but differ in the position and type of substituents on the pyrazole ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCIGONLNLBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512845 | |
Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76923-16-5 | |
Record name | Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76923-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50512845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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